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Compound of Interest

Compound Name: TDI-11055

Cat. No.: B12363261 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of TDI-11055, a potent and orally

bioavailable small-molecule inhibitor targeting the chromatin reader function of the Eleven-

Nineteen Leukemia (ENL) protein. This document details its mechanism of action, summarizes

key quantitative data, outlines experimental protocols for its characterization, and visualizes its

molecular interactions and therapeutic effects.

Core Mechanism of Action: Targeting the ENL
YEATS Domain
TDI-11055 functions as a highly specific inhibitor of the ENL protein, a critical component in the

transcriptional machinery of certain cancers, particularly acute myeloid leukemia (AML).[1][2][3]

ENL is an epigenetic "reader" that recognizes and binds to acylated lysine residues on histone

tails through its YEATS domain.[4][5] This interaction is crucial for the recruitment of

transcriptional elongation factors, such as the super elongation complex (SEC), to the

promoters of key oncogenes like MYC and HOXA9.[6][7]

TDI-11055 competitively binds to the acyl-lysine binding pocket of the ENL YEATS domain,

thereby displacing ENL from chromatin.[1][3][8] This displacement disrupts the downstream

recruitment of transcriptional machinery, leading to the suppression of oncogenic gene

expression, induction of cellular differentiation, and ultimately, inhibition of cancer cell

proliferation.[1][3][7] The on-target activity of TDI-11055 has been validated through CRISPR-
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Cas9 mutagenesis screens, where a specific mutation in ENL conferred resistance to the

compound.[1][3]

Quantitative Data Summary
The following tables summarize the key quantitative data for TDI-11055 from various preclinical

studies.

Table 1: In Vitro Inhibitory Activity

Parameter Value Assay Type Target Notes

IC50 0.05 µM TR-FRET
ENL YEATS

Domain

Measures

disruption of

ENL-histone

peptide

interaction.[9]

IC50 0.07 µM TR-FRET
AF9 YEATS

Domain

AF9 is another

name for ENL.[9]

IC50 > 100 µM TR-FRET GAS41, YEATS2

Demonstrates

selectivity over

other YEATS

domain proteins.

[9]

Kd 119 nM

Isothermal

Titration

Calorimetry (ITC)

ENL YEATS

Domain

Measures direct

binding affinity.[9]

Table 2: Cellular Activity in AML Cell Lines
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Cell Line Genotype IC50 (Cell Viability) Notes

MV4;11 MLL-AF4 0.27 µM
Highly dependent on

ENL.[9]

MOLM-13 MLL-AF9 -
Sensitive to TDI-

11055.[7]

OCI-AML2 MLL-AF6 -
Sensitive to TDI-

11055.[7]

ML2 MLL-AF6 -
Sensitive to TDI-

11055.[7]

OCI-AML3 NPM1-mutated -
Sensitive to TDI-

11055.[10]

HL60 Non-MLL rearranged Minimal effect
Largely insensitive to

ENL inhibition.[7]

K562 Non-MLL rearranged Minimal effect
Largely insensitive to

ENL inhibition.[7]

U937 Non-MLL rearranged Minimal effect
Largely insensitive to

ENL inhibition.[7]

JURKAT Non-MLL rearranged Minimal effect
Largely insensitive to

ENL inhibition.[7]

Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of

these findings.

Time-Resolved Fluorescence Resonance Energy
Transfer (TR-FRET) Assay
This assay is used to quantify the ability of a compound to disrupt the interaction between the

ENL YEATS domain and an acylated histone peptide.
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Reagents: Recombinant ENL YEATS domain, biotinylated histone H3 peptide acylated at a

specific lysine residue, a lanthanide-labeled anti-tag antibody (e.g., Eu-W1024 labeled anti-

GST), and a streptavidin-conjugated acceptor fluorophore (e.g., APC).

Procedure:

The ENL YEATS domain and the biotinylated histone peptide are incubated together in an

assay buffer.

TDI-11055 or a vehicle control (DMSO) is added at various concentrations.

The lanthanide-labeled antibody and the streptavidin-conjugated acceptor are added.

The plate is incubated to allow for binding to reach equilibrium.

The TR-FRET signal is read on a compatible plate reader, with excitation at a wavelength

appropriate for the donor fluorophore and emission measured at the wavelengths of both

the donor and acceptor.

Data Analysis: The ratio of the acceptor to donor emission is calculated. A decrease in this

ratio indicates inhibition of the protein-peptide interaction. IC50 values are determined by

fitting the dose-response data to a four-parameter logistic equation.

Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon the binding of a small molecule to a

protein, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and

thermodynamic parameters.

Instrumentation: An isothermal titration calorimeter.

Procedure:

A solution of the purified ENL YEATS domain is placed in the sample cell of the

calorimeter.

A concentrated solution of TDI-11055 is loaded into the injection syringe.
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A series of small injections of the TDI-11055 solution are made into the sample cell.

The heat released or absorbed during each injection is measured.

Data Analysis: The resulting data are plotted as heat change per injection versus the molar

ratio of ligand to protein. The data are then fit to a binding model to determine the Kd, n, and

other thermodynamic parameters.

Chromatin Immunoprecipitation followed by Sequencing
(ChIP-seq)
ChIP-seq is used to identify the genomic locations where a specific protein, in this case ENL, is

bound.

Procedure:

AML cells are treated with TDI-11055 or DMSO.

Proteins are cross-linked to DNA using formaldehyde.

The chromatin is sheared into small fragments by sonication or enzymatic digestion.

An antibody specific to ENL is used to immunoprecipitate the ENL-bound chromatin

fragments.

The cross-links are reversed, and the DNA is purified.

The purified DNA is prepared for high-throughput sequencing.

Data Analysis: The sequencing reads are mapped to the reference genome to identify

regions of enrichment, known as peaks. A decrease in peak intensity in TDI-11055-treated

cells compared to control cells indicates displacement of ENL from its target genes.

Cell Viability and Colony Formation Assays
These assays assess the effect of TDI-11055 on the proliferation and self-renewal capacity of

cancer cells.
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Cell Viability (e.g., CellTiter-Glo):

Cells are seeded in multi-well plates and treated with a range of concentrations of TDI-
11055.

After a defined incubation period (e.g., 8 days), a reagent that measures ATP levels

(indicative of viable cells) is added.[7]

Luminescence is measured, and the data are normalized to vehicle-treated controls to

determine the IC50.

Colony Formation:

Cells are plated in semi-solid media (e.g., methylcellulose) containing TDI-11055 or

DMSO.

Plates are incubated for a period that allows for colony formation (typically 10-14 days).

Colonies are stained and counted. A reduction in the number and size of colonies

indicates an impairment of clonogenic potential.[10]

In Vivo Xenograft Models
Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models in

immunocompromised mice are used to evaluate the in vivo efficacy of TDI-11055.

Procedure:

AML cells (from cell lines or primary patient samples) are engrafted into

immunocompromised mice.

Once the disease is established, mice are treated orally with TDI-11055 or a vehicle

control.

Disease progression is monitored by measuring tumor volume (for solid tumors) or by

assessing the percentage of human leukemic cells in the peripheral blood or bone marrow.

Overall survival is also a key endpoint.
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Visualizations
The following diagrams illustrate the key pathways and experimental workflows related to TDI-
11055.
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Caption: Mechanism of TDI-11055 action.
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Caption: Chromatin Immunoprecipitation (ChIP-seq) Workflow.
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Caption: Logical flow of TDI-11055's therapeutic effect.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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